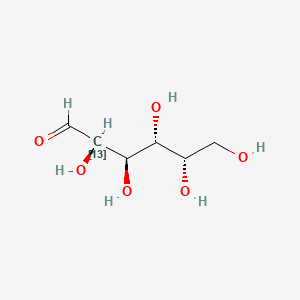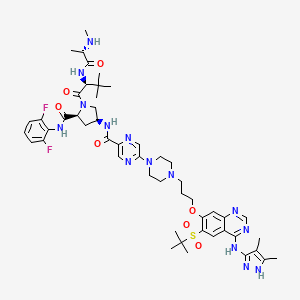
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Chlorination: The hydroxyl group at the 4-position of the sugar moiety is selectively chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Deprotection: Any protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using catalysts and solvents that enhance yield and purity.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated position, potentially replacing the chlorine atom with a hydrogen atom.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various nucleoside analogs with potential therapeutic applications.
Biology
Antiviral Research: Investigated for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Anticancer Research: Studied for its potential to interfere with DNA synthesis in rapidly dividing cancer cells.
Medicine
Therapeutic Agents: Potential use as an antiviral or anticancer drug due to its ability to disrupt nucleic acid synthesis.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside analog-based drugs.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation disrupts the normal synthesis and function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for nucleic acid synthesis.
相似化合物的比较
Similar Compounds
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the chlorine atom at the 4-position.
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a fluorine atom instead of chlorine at the 4-position.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom at the 4-position makes this compound unique, potentially altering its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H12ClN5O3 |
|---|---|
分子量 |
285.69 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7?,10-/m1/s1 |
InChI 键 |
ADXUXRNLBYKGOA-WROBTOGHSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)Cl)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
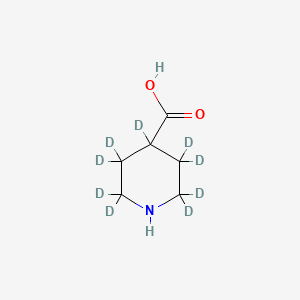
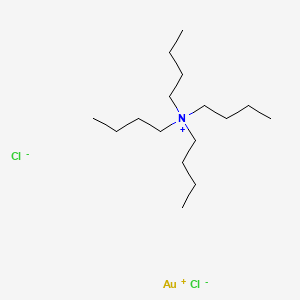
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
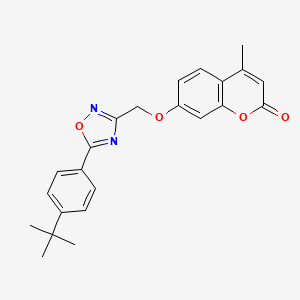

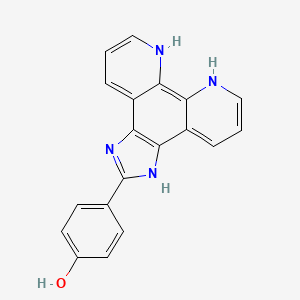
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)

